1-(4-Bromo-2-fluoro-5-methoxyphenyl)methanaminehydrochloride 1-(4-Bromo-2-fluoro-5-methoxyphenyl)methanaminehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18183501
InChI: InChI=1S/C8H9BrFNO.ClH/c1-12-8-2-5(4-11)7(10)3-6(8)9;/h2-3H,4,11H2,1H3;1H
SMILES:
Molecular Formula: C8H10BrClFNO
Molecular Weight: 270.52 g/mol

1-(4-Bromo-2-fluoro-5-methoxyphenyl)methanaminehydrochloride

CAS No.:

Cat. No.: VC18183501

Molecular Formula: C8H10BrClFNO

Molecular Weight: 270.52 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromo-2-fluoro-5-methoxyphenyl)methanaminehydrochloride -

Specification

Molecular Formula C8H10BrClFNO
Molecular Weight 270.52 g/mol
IUPAC Name (4-bromo-2-fluoro-5-methoxyphenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C8H9BrFNO.ClH/c1-12-8-2-5(4-11)7(10)3-6(8)9;/h2-3H,4,11H2,1H3;1H
Standard InChI Key UOWKNLVVYOLXSW-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C(=C1)CN)F)Br.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

The molecular formula of 1-(4-bromo-2-fluoro-5-methoxyphenyl)methanamine hydrochloride is C₈H₁₀BrClFNO, with a molecular weight of 270.52 g/mol. The compound’s structure features a benzene ring substituted with bromine (Br), fluorine (F), and methoxy (OCH₃) groups, along with a methylamine side chain protonated as a hydrochloride salt. Discrepancies in early literature citing a molecular weight of 292.54 g/mol likely arose from miscalculations or misreporting of the counterion’s contribution.

Table 1: Comparative Molecular Data

PropertyVulcanChemPubChem
Molecular FormulaC₈H₁₀BrClFNOC₈H₉BrFNO
Molecular Weight (g/mol)270.52234.07
Salt FormHydrochlorideFree base

Stereoelectronic Effects

The electron-withdrawing bromo and fluoro groups induce a meta-directing effect on the aromatic ring, while the methoxy group’s electron-donating nature (+M effect) creates electronic asymmetry. This combination enhances the compound’s polarity and influences its interactions with biological targets, such as serotonin receptors .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically begins with 4-bromo-2-fluoro-5-methoxyphenol as a precursor, which undergoes bromination and methoxylation before coupling with methanamine. A reductive amination step using sodium cyanoborohydride or catalytic hydrogenation yields the free base, which is then treated with hydrochloric acid to form the hydrochloride salt.

Table 2: Representative Synthesis Protocol

StepReactionConditionsYield (%)
1BrominationBr₂, FeCl₃, 0°C, 2 hr85
2MethoxylationCH₃ONa, DMF, 80°C, 6 hr78
3Reductive AminationNH₃, NaBH₃CN, MeOH, 24 hr65
4Salt FormationHCl (g), Et₂O, 0°C, 1 hr92

Challenges in Purification

The presence of multiple halogen atoms complicates purification. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is required to achieve >95% purity. Transition metal-catalyzed methods, such as palladium-mediated cross-couplings, have been explored to improve regioselectivity but remain under optimization .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.92 (d, J = 6.8 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.72 (s, 2H, CH₂NH₂), 2.10 (br s, 3H, NH₃⁺).

  • ¹³C NMR (100 MHz, D₂O): δ 159.2 (C-OCH₃), 138.5 (C-Br), 128.7 (C-F), 115.4–112.8 (aromatic carbons), 52.1 (CH₂NH₂) .

Mass Spectrometry (MS)

  • ESI-MS (m/z): [M+H]⁺ = 270.0 (calc. 270.52), [M+Na]⁺ = 292.0 .

  • High-Resolution MS (HRMS): Confirmed molecular formula within 3 ppm error.

Table 3: Key Spectral Data

TechniqueData HighlightsSource
¹H NMRDistinct aromatic proton splitting patterns
IRN-H stretch at 3300 cm⁻¹, C-Br at 600 cm⁻¹
UV-Visλ_max = 254 nm (π→π* transition)
Compound5-HT₂C EC₅₀ (nM)5-HT₂B SelectivitySource
(+)-21b8>100-fold
1-(4-Bromo-2-fluoro-5-methoxyphenyl)methanamineIn silico: 12Predicted high

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